molecular formula C5H10ClNO3 B8020686 (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B8020686
M. Wt: 167.59 g/mol
InChI Key: HHFGQFQJUWOFCN-MMALYQPHSA-N
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Description

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative. This compound is known for its unique stereochemistry and is often used in the synthesis of various pharmaceuticals and biologically active molecules. Its structure includes a pyrrolidine ring, which is a five-membered ring containing one nitrogen atom, and a hydroxyl group attached to the third carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride typically involves the asymmetric synthesis of the pyrrolidine ring. One common method is the Michael addition reaction, where a chiral auxiliary is used to induce the desired stereochemistry. The reaction conditions often include the use of a base such as sodium hydride and a solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. Enzymatic methods, such as the use of transaminases, can be employed to convert keto acids to the desired amino acid derivatives with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include pyridinium chlorochromate for oxidation, sodium borohydride for reduction, and thionyl chloride for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidine derivatives, which can be further used in the synthesis of complex molecules such as pharmaceuticals and agrochemicals .

Scientific Research Applications

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on its structure and the target enzyme. The pathways involved often include the modulation of enzyme activity, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3S)-3-Hydroxypyrrolidine-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which allows for the selective synthesis of enantiomerically pure compounds. This makes it highly valuable in the pharmaceutical industry for the development of drugs with specific biological activities .

Properties

IUPAC Name

(2S,3S)-3-hydroxypyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c7-3-1-2-6-4(3)5(8)9;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFGQFQJUWOFCN-MMALYQPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]([C@H]1O)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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